4-[2-(3-Chlorophenyl)-4-methyl-1,3-thiazol-5-yl]pyrimidin-2-amine
Description
Properties
IUPAC Name |
4-[2-(3-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]pyrimidin-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClN4S/c1-8-12(11-5-6-17-14(16)19-11)20-13(18-8)9-3-2-4-10(15)7-9/h2-7H,1H3,(H2,16,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMCHSHNSXBIMNW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC(=CC=C2)Cl)C3=NC(=NC=C3)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClN4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(3-Chlorophenyl)-4-methyl-1,3-thiazol-5-yl]pyrimidin-2-amine typically involves multi-step reactions starting from readily available precursors. One common method includes:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting 3-chlorobenzaldehyde with thiourea in the presence of a base such as sodium hydroxide. This reaction forms 2-(3-chlorophenyl)-4-methylthiazole.
Pyrimidine Ring Formation: The thiazole derivative is then reacted with a suitable pyrimidine precursor, such as 2-aminopyrimidine, under acidic or basic conditions to form the final compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro groups (if present) or the thiazole ring, converting them into amines or other reduced forms.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are common oxidizing agents.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Nucleophiles like sodium azide (NaN3) or potassium thiocyanate (KSCN) can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines or reduced thiazole derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
Anticancer Activity
Research indicates that derivatives of thiazole and pyrimidine compounds exhibit anticancer properties. For example, studies have focused on their ability to inhibit kinases associated with tumor growth. A notable case study demonstrated that certain thiazole-pyrimidine hybrids effectively inhibited the activity of kinases like PfGSK3 and PfPK6, which are implicated in cancer cell proliferation .
Neuroprotective Effects
Thiazole derivatives have been investigated for their effects on AMPA receptors, which play a crucial role in synaptic transmission and plasticity. A study highlighted that thiazole carboxamide derivatives could modulate GluA2 AMPA receptors, suggesting potential applications in treating neurodegenerative diseases .
Antimicrobial Properties
Some thiazole-containing compounds have shown promise as antimicrobial agents. Their mechanism often involves disrupting bacterial cell wall synthesis or inhibiting essential enzymes within microbial cells.
Inhibition of Histone Demethylases
A study reported the discovery of N-substituted thiazole derivatives as potent inhibitors of histone lysine demethylases (KDMs). The compound demonstrated selectivity and potency against KDM4 and KDM5 subfamilies, highlighting its potential as an epigenetic modulator in cancer therapy .
Antimalarial Activity
Recent investigations into pyrimidine analogs have revealed their effectiveness against Plasmodium falciparum kinases, suggesting that compounds like 4-[2-(3-Chlorophenyl)-4-methyl-1,3-thiazol-5-yl]pyrimidin-2-amine could be developed into novel antimalarial therapies .
Mechanism of Action
The mechanism of action of 4-[2-(3-Chlorophenyl)-4-methyl-1,3-thiazol-5-yl]pyrimidin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. In receptor-mediated pathways, it can act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound is compared to analogs with variations in substituents on the thiazole and pyrimidine rings. Key differences in bioactivity, physicochemical properties, and synthetic yields are highlighted below.
Table 1: Structural and Functional Comparison
Key Observations :
Substituent Effects on Bioactivity: The 3-chlorophenyl group in the target compound balances lipophilicity and steric bulk, likely optimizing kinase binding compared to dichlorophenyl analogs (e.g., 2,4-dichlorophenyl in ), which may exhibit higher cytotoxicity due to increased halogenation. Morpholino or piperidine substituents (e.g., ) improve aqueous solubility and bioavailability via hydrogen bonding, whereas nitro groups (e.g., ) reduce solubility but enhance electron-withdrawing effects.
Synthetic Yields: Yields for analogs vary significantly. For example, compound 41 (piperidinyl-thiazole) is synthesized in 16% yield , while morpholino derivatives (e.g., 12q) achieve 28% yield .
Crystallographic and Conformational Insights: In analogs like 4-{2-[(3,4-Dichlorophenyl)(methyl)amino]-4-methyl-1,3-thiazol-5-yl}-N-(3-methylphenyl)pyrimidin-2-amine, the thiazole and pyrimidine rings are nearly coplanar (dihedral angle: 6.48°), favoring π-π stacking in target binding . This suggests the target compound’s planarity may similarly enhance interaction with kinase ATP pockets.
Biological Activity
4-[2-(3-Chlorophenyl)-4-methyl-1,3-thiazol-5-yl]pyrimidin-2-amine is a compound of interest due to its potential biological activities, particularly in the fields of oncology and inflammation. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C12H10ClN3S, with a molecular weight of approximately 265.75 g/mol. The structure features a pyrimidine ring substituted with a thiazole moiety and a chlorophenyl group, which are critical for its biological activity.
Research indicates that this compound may exert its effects through several mechanisms:
- Inhibition of Enzymatic Activity : It has been shown to inhibit cyclin-dependent kinase 9 (CDK9), which plays a crucial role in RNA polymerase II transcription. This inhibition can lead to reduced expression levels of anti-apoptotic proteins such as Mcl-1, promoting apoptosis in cancer cells .
- Modulation of Receptor Activity : The compound acts as a negative allosteric modulator of AMPA receptors, which are involved in excitatory neurotransmission. This modulation affects both the magnitude and time course of receptor activity .
- Anti-inflammatory Properties : Preliminary studies suggest that derivatives of this compound may inhibit cyclooxygenase (COX) enzymes, leading to decreased production of pro-inflammatory mediators like prostaglandins .
Anticancer Activity
Several studies have evaluated the anticancer potential of thiazole derivatives, including this compound. For instance, compounds similar to this compound demonstrated significant cytotoxic effects against various cancer cell lines. In one study, cell viability assays revealed that certain derivatives reduced cell viability below 20% in multiple cancer types .
Anti-inflammatory Effects
The anti-inflammatory activity was assessed using carrageenan-induced paw edema models in rats. Compounds exhibiting structural similarities showed significant reductions in edema compared to control groups, highlighting their potential as anti-inflammatory agents .
Structure-Activity Relationships (SAR)
The biological activity of thiazole-containing compounds is often influenced by their substituents:
| Substituent | Effect on Activity |
|---|---|
| Chlorine on phenyl ring | Increases potency against cancer cells |
| Methyl group on thiazole | Enhances anti-inflammatory properties |
| Variations in the pyrimidine structure | Alters receptor modulation efficacy |
This table summarizes how different substituents can enhance or diminish the biological activities of related compounds.
Case Studies
- Study on CDK9 Inhibition : A detailed investigation into the inhibition of CDK9 by pyrimidine derivatives demonstrated that modifications to the thiazole ring significantly impacted the inhibition rate, with some derivatives showing IC50 values in the low micromolar range .
- Inflammation Model : In vivo studies using rat models showed that specific analogs could reduce inflammation markers significantly more than traditional NSAIDs like ibuprofen .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
